
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro substituent at the second position and a 4-methylpent-3-enyl group at the seventh position of the naphthalene-1,4-dione core
準備方法
The synthesis of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The 4-methylpent-3-enyl group is introduced via an alkylation reaction. This step involves the use of an appropriate alkylating agent under basic conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
化学反応の分析
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reactions are typically carried out under controlled temperatures and inert atmospheres.
科学的研究の応用
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.
類似化合物との比較
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione can be compared with other naphthoquinones such as:
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentylamino group instead of the 4-methylpent-3-enyl group.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Contains a hydroxy group and a different alkyl substituent.
1,4-Naphthoquinone: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
500217-72-1 |
|---|---|
分子式 |
C16H15ClO2 |
分子量 |
274.74 g/mol |
IUPAC名 |
2-chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-10(2)4-3-5-11-6-7-12-13(8-11)16(19)14(17)9-15(12)18/h4,6-9H,3,5H2,1-2H3 |
InChIキー |
SYWNSADOMRVCLA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
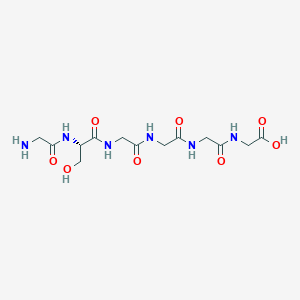
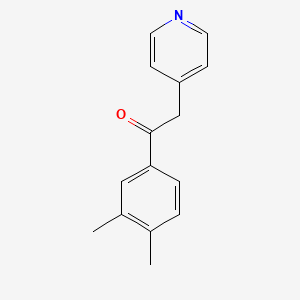
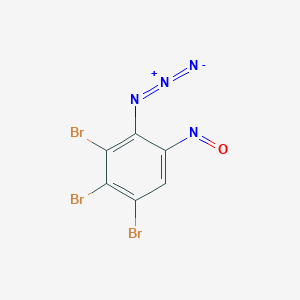
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
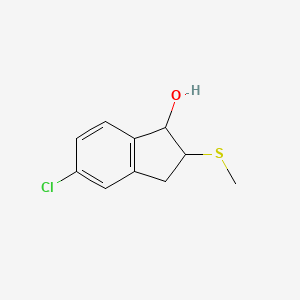
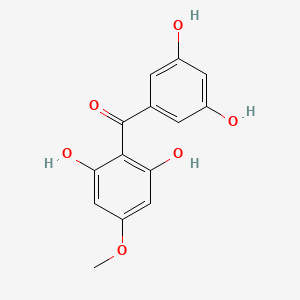

![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)

![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)


